5-Methoxybenzofurazan-1-oxide

Description

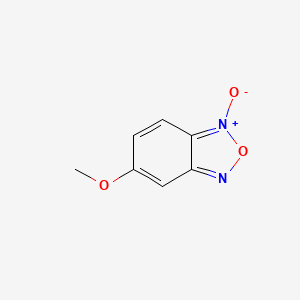

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1-oxido-2,1,3-benzoxadiazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-11-5-2-3-7-6(4-5)8-12-9(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSKHUSUHODMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NO[N+](=C2C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7791-49-3 | |

| Record name | NSC270352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxybenzofurazan-1-oxide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxybenzofurazan-1-oxide, also known as 5-methoxybenzofuroxan, is a heterocyclic compound belonging to the benzofuroxan class of molecules. This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, and burgeoning role in medicinal chemistry. Benzofuroxans are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and vasodilatory properties, often attributed to their capacity to act as nitric oxide (NO) donors and induce oxidative stress.[1][2] The nature of the substituent on the carbocyclic ring is of primary importance in defining the medicinal properties of this class of compounds.[1] This document will delve into the specific attributes of the 5-methoxy derivative, offering insights into its mechanism of action and potential applications in research and drug development.

Physicochemical Properties

5-Methoxybenzofurazan-1-oxide is a stable, yellow-to-orange crystalline solid under standard conditions.[3] The presence of the electron-donating methoxy group on the benzene ring influences its electronic properties and reactivity, distinguishing it from other substituted benzofuroxans.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 5-Methoxy-2,1,3-benzoxadiazole 1-oxide | [3] |

| Synonyms | 5-Methoxybenzofuroxan | [3] |

| CAS Number | 7791-49-3 | [3] |

| Molecular Formula | C₇H₆N₂O₃ | [3] |

| Molecular Weight | 166.13 g/mol | |

| Appearance | Yellow to orange solid | [3] |

Synthesis and Chemical Reactivity

The synthesis of 5-Methoxybenzofurazan-1-oxide typically proceeds through the cyclization of a substituted nitrobenzene precursor. A common and effective starting material is 4-methoxy-2-nitroaniline. The synthesis involves the diazotization of the amino group followed by an intramolecular cyclization reaction, which is then oxidized to form the N-oxide.

Logical Synthesis Workflow

Caption: Synthesis workflow for 5-Methoxybenzofurazan-1-oxide.

Detailed Experimental Protocol: Synthesis from 4-Methoxy-2-nitroaniline

This protocol outlines a representative synthesis. Note: This procedure should only be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

-

Diazotization:

-

Dissolve 4-methoxy-2-nitroaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Intramolecular Cyclization:

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization is often accompanied by the evolution of nitrogen gas.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

-

Oxidation:

-

Dissolve the crude 5-methoxybenzofurazan from the previous step in a suitable solvent such as dichloromethane or chloroform.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid, portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion.

-

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) and wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield pure 5-Methoxybenzofurazan-1-oxide.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a set of doublets and a doublet of doublets in the downfield region (typically 7.0-8.0 ppm), with coupling constants characteristic of their ortho and meta relationships. The methoxy protons will appear as a sharp singlet in the upfield region (around 3.8-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms. The aromatic carbons will resonate in the range of 100-160 ppm, with the carbon attached to the methoxy group appearing at the lower end of this range and the carbons of the furoxan ring at the higher end. The methoxy carbon will have a characteristic signal around 55-60 ppm.

-

FTIR: The infrared spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching of the benzene ring (around 1450-1600 cm⁻¹), and the N-O stretching of the furoxan ring (typically in the 1300-1400 cm⁻¹ and 1500-1650 cm⁻¹ regions). The C-O stretching of the methoxy group will also be present (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.03 g/mol for C₇H₆N₂O₃). Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the furoxan ring.

Biological Activity and Therapeutic Potential

The benzofuroxan scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] These activities are often linked to two primary mechanisms: the release of nitric oxide (NO) and the induction of oxidative stress.[1]

Anticancer Activity

Methoxy-substituted benzofuran and related heterocyclic structures have demonstrated significant cytotoxic effects against various cancer cell lines.[4] While specific IC₅₀ values for 5-Methoxybenzofurazan-1-oxide are not extensively reported in publicly accessible literature, the broader class of benzofuroxans shows promise as anticancer agents.[1][5] The proposed anticancer mechanism often involves the induction of apoptosis (programmed cell death).[5]

Hypothesized Anticancer Mechanism of Action

Caption: Potential mechanisms of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of 5-Methoxybenzofurazan-1-oxide on a cancer cell line.

-

Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 5-Methoxybenzofurazan-1-oxide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture media and add them to the wells, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Nitric Oxide (NO) Donor Activity

A key feature of furoxans and benzofuroxans is their ability to release nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[2] The release of NO from these compounds is often thiol-dependent.[5]

Experimental Protocol: Griess Assay for Nitrite Determination (a measure of NO release)

This protocol measures nitrite, a stable breakdown product of NO, to quantify NO release.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate-buffered saline, pH 7.4), a thiol source (e.g., glutathione or cysteine), and various concentrations of 5-Methoxybenzofurazan-1-oxide.

-

Incubation: Incubate the plate at 37 °C for a specified period (e.g., 1-2 hours).

-

Griess Reagent Addition:

-

Add Griess Reagent I (sulfanilamide in an acidic solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Conclusion and Future Directions

5-Methoxybenzofurazan-1-oxide is a promising scaffold in the field of medicinal chemistry. Its structural relationship to other biologically active benzofuroxans suggests significant potential for development as a therapeutic agent, particularly in oncology. The methoxy substituent likely modulates its reactivity and biological profile, warranting further detailed investigation. Future research should focus on obtaining precise spectroscopic data for unequivocal characterization, determining its cytotoxicity against a broad panel of cancer cell lines to identify potential therapeutic niches, and elucidating the specific signaling pathways involved in its mode of action. Furthermore, in vivo studies are necessary to evaluate its efficacy, pharmacokinetics, and safety profile in preclinical models.

References

- Gasco, A. M., et al. (2013). The Properties and the Use of Substituted Benzofuroxans in Pharmaceutical and Medicinal Chemistry: A Comprehensive Review. Current Medicinal Chemistry, 20(8), 1089-1136.

- Fruttero, R., & Gasco, A. (1995). Pharmacological properties of furoxans and benzofuroxans: recent developments. Il Farmaco, 50(11), 741-748.

- Gasco, A., et al. (2000). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 25(3), 567.

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

- Shabnam Sharmin, et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study.

- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- Medin, C. L., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 28(7), 3020.

- PubMed. (2013). The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. Current Medicinal Chemistry, 20(8), 1089-1136.

-

Amsbio. (n.d.). Nitric Oxide Assay Kit. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Intracellular Nitric Oxide Assay. Retrieved from [Link]

- PubMed Central (PMC). (2012). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 87(1), 105-112.

Sources

The Genesis of a Heterocycle: A Technical History of 5-Methoxybenzofurazan-1-oxide

An In-depth Guide for Researchers in Synthetic Chemistry and Drug Discovery

Abstract

This technical guide delves into the discovery and historical development of 5-Methoxybenzofurazan-1-oxide, a key heterocyclic scaffold. From its conceptual origins in the early 20th century to its synthesis and characterization, this document provides a comprehensive narrative for researchers, scientists, and professionals in drug development. We will explore the foundational work on benzofurazan oxides, detail the seminal synthetic procedures, and present the physicochemical properties of this important molecule.

Introduction: The Benzofurazan Oxide Family

The benzofurazan oxides, also known as benzofuroxans, represent a class of heterocyclic compounds that have intrigued chemists for over a century. Their unique structure, characterized by a fused benzene and furazan N-oxide ring system, imparts a range of interesting chemical and physical properties. The electronic nature of the benzofurazan oxide ring system makes it a versatile building block in medicinal chemistry and materials science. Early investigations into this class of compounds laid the groundwork for the synthesis of numerous substituted derivatives, each with its own distinct characteristics and potential applications.

The Pioneering Work of Green and Rowe: The Dawn of Benzofurazan Oxides

The history of 5-Methoxybenzofurazan-1-oxide is intrinsically linked to the broader discovery of the benzofurazan oxide family by Arthur G. Green and Frederick M. Rowe. Their seminal work in the early 20th century established the fundamental synthetic routes to these heterocycles. While the parent benzofurazan oxide had been prepared earlier through various methods, including the thermal decomposition of o-nitrophenylazide, it was the work of Green and Rowe that provided a more general and accessible method via the oxidation of o-nitroanilines.

In their 1912 publication in the Journal of the Chemical Society, Transactions, Green and Rowe detailed a systematic investigation into the formation of what they termed "iso-oxadiazole oxides" from o-nitroamines. This research provided the chemical community with a robust methodology for the synthesis of a variety of substituted benzofurazan oxides.

The First Synthesis: Unveiling 5-Methoxybenzofurazan-1-oxide

While Green and Rowe's 1912 paper laid the theoretical and practical framework, the first documented synthesis of 5-Methoxybenzofurazan-1-oxide can be traced to their subsequent work. The synthesis proceeds through a two-step process, starting from the readily available p-anisidine.

Synthesis of the Precursor: 4-Methoxy-2-nitroaniline

The critical precursor for the synthesis of 5-Methoxybenzofurazan-1-oxide is 4-methoxy-2-nitroaniline. The direct nitration of p-anisidine is not a viable route due to the strong activating effects of both the amino and methoxy groups, which would lead to a mixture of products and potential oxidation. Therefore, a protection-nitration-deprotection sequence is employed, a classic strategy in organic synthesis. This multi-step synthesis is well-documented in reliable sources such as Organic Syntheses.[1]

The overall reaction pathway is as follows:

Caption: Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine.

Step 1: Acetylation of p-Anisidine

-

In a suitable reaction vessel, dissolve p-anisidine in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add acetic anhydride dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature to ensure complete reaction. The product, N-(4-methoxyphenyl)acetamide, will precipitate.

-

Isolate the product by filtration and wash with cold water.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

-

Suspend the N-(4-methoxyphenyl)acetamide in glacial acetic acid.

-

Cool the suspension to below 10 °C.

-

Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a designated period.

-

Pour the reaction mixture onto ice to precipitate the nitrated product, N-(4-methoxy-2-nitrophenyl)acetamide.

-

Collect the product by filtration and wash thoroughly with water.

Step 3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide

-

Suspend the N-(4-methoxy-2-nitrophenyl)acetamide in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the hydrolysis is complete (TLC monitoring).

-

Cool the reaction mixture to room temperature. The product, 4-methoxy-2-nitroaniline, will precipitate.

-

Isolate the bright orange-red crystals of 4-methoxy-2-nitroaniline by filtration, wash with water until the filtrate is neutral, and dry.

Cyclization to 5-Methoxybenzofurazan-1-oxide

With the o-nitroaniline precursor in hand, the final cyclization to form the benzofurazan oxide ring is achieved through oxidation. The method pioneered by Green and Rowe, utilizing sodium hypochlorite in an alkaline medium, remains a robust and widely used procedure.

Caption: Cyclization of 4-Methoxy-2-nitroaniline.

The following protocol is based on the general method described by Green and Rowe for the oxidation of o-nitroamines:

-

Dissolve 4-methoxy-2-nitroaniline in a cooled solution of sodium hydroxide.

-

To this cooled solution, slowly add a solution of sodium hypochlorite, ensuring the temperature remains low.

-

Stir the reaction mixture for several hours, allowing it to gradually warm to room temperature.

-

The product, 5-Methoxybenzofurazan-1-oxide, will precipitate from the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the product with water, followed by a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain purified crystals.

Physicochemical Characterization

The initial characterization of 5-Methoxybenzofurazan-1-oxide by early researchers would have relied on classical methods such as melting point determination and elemental analysis. Modern analytical techniques provide a much more detailed picture of its structure and properties.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | - |

| Molecular Weight | 166.13 g/mol | - |

| Appearance | Yellowish crystalline solid | - |

| Melting Point | 115-117 °C | |

| CAS Number | 3524-06-9 | |

| IUPAC Name | 5-methoxy-2,1,3-benzoxadiazole 1-oxide | - |

Evolution of Chemistry and Applications

Since its initial discovery, 5-Methoxybenzofurazan-1-oxide and its parent benzofurazan oxide scaffold have been the subject of considerable research. The reactivity of the furazan oxide ring allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex heterocyclic systems.

Benzofurazan oxides have been shown to react with a wide range of nucleophiles and are also known to undergo thermal and photochemical rearrangements. These reactions have been exploited to synthesize a diverse array of compounds with potential biological activity. For instance, benzofurazan derivatives have been investigated for their utility as fluorescent probes and as scaffolds in the development of novel therapeutic agents.

While specific, large-scale applications of 5-Methoxybenzofurazan-1-oxide itself are not widely documented in mainstream industrial processes, its importance lies in its role as a building block and a model compound for studying the chemistry of benzofurazan oxides. Its derivatives continue to be explored in academic and industrial research for their potential in areas such as materials science and medicinal chemistry.

Conclusion

The discovery of 5-Methoxybenzofurazan-1-oxide is a testament to the systematic and foundational research conducted in the early days of heterocyclic chemistry. The elegant synthetic strategies developed over a century ago have stood the test of time and continue to be relevant in modern organic synthesis. This technical guide has provided a historical and practical overview of this important molecule, from its conceptual beginnings to its synthesis and characterization, offering valuable insights for today's researchers.

References

-

Organic Syntheses, Coll. Vol. 3, p.145 (1955); Vol. 21, p.10 (1941).

-

Green, A. G.; Rowe, F. M. J. Chem. Soc., Trans.1912 , 101, 2452-2459.

-

Sigma-Aldrich. 5-Methoxybenzofurazan 3-oxide.

Sources

An In-depth Technical Guide to 5-Methoxybenzofurazan-1-oxide

CAS Number: 3524-06-9 Molecular Formula: C₇H₆N₂O₃ Molecular Weight: 166.13 g/mol [1]

This guide provides a comprehensive technical overview of 5-Methoxybenzofurazan-1-oxide, a heterocyclic compound belonging to the benzofuroxan class. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical characteristics, synthesis, and potential biological significance.

Chemical Identity and Physicochemical Properties

5-Methoxybenzofurazan-1-oxide, also known as 5-Methoxybenzofuroxan, is a benzofuroxan derivative.[1] The benzofuroxan ring system is a key feature, contributing to the molecule's reactivity and biological activity.

Table 1: Physicochemical Properties of 5-Methoxybenzofurazan-1-oxide

| Property | Value | Source |

| CAS Number | 3524-06-9 | [1] |

| Molecular Formula | C₇H₆N₂O₃ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Melting Point | 115-117 °C | [1] |

| Appearance | Solid (form not specified) | |

| InChI Key | XCWFKHHSXPIDHN-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccc2noc2c1 | [1] |

Synthesis and Purification

The synthesis of 5-Methoxybenzofurazan-1-oxide typically proceeds through a two-step process, starting from the commercially available p-anisidine. The key intermediate is 4-methoxy-2-nitroaniline.

Synthesis of 4-Methoxy-2-nitroaniline (Precursor)

A common route to 4-methoxy-2-nitroaniline involves the acetylation of p-anisidine to protect the amino group, followed by nitration and subsequent hydrolysis of the acetyl group.

Experimental Protocol: Synthesis of 4-Methoxy-2-nitroaniline [2][3]

-

Acetylation of p-Anisidine:

-

Dissolve p-anisidine in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring.

-

Gently warm the mixture to facilitate the reaction.

-

Pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

-

Nitration of N-(4-methoxyphenyl)acetamide:

-

Suspend the dried N-(4-methoxyphenyl)acetamide in acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at a low temperature for a specified time, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture over crushed ice to precipitate the 4-methoxy-2-nitroacetanilide.

-

Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

-

-

Hydrolysis of 4-Methoxy-2-nitroacetanilide:

-

Reflux the 4-methoxy-2-nitroacetanilide in a solution of sulfuric acid in aqueous ethanol.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into cold water.

-

Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the 4-methoxy-2-nitroaniline.

-

Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

-

Caption: Synthesis pathway for the precursor, 4-Methoxy-2-nitroaniline.

Synthesis of 5-Methoxybenzofurazan-1-oxide

The final step involves the oxidative cyclization of 4-methoxy-2-nitroaniline. A common and convenient method for the preparation of benzofurazan oxides is the oxidation of o-nitroanilines with sodium hypochlorite.

General Experimental Protocol: Oxidation of o-Nitroaniline

-

Preparation of Sodium Hypochlorite Solution: A fresh solution of sodium hypochlorite is typically prepared by reacting sodium hydroxide with chlorine gas in an ice bath.

-

Oxidation Reaction:

-

Dissolve 4-methoxy-2-nitroaniline in a suitable solvent, such as an alkaline ethanolic solution.

-

Cool the solution to 0°C.

-

Slowly add the freshly prepared sodium hypochlorite solution with vigorous stirring.

-

The reaction progress can be monitored by observing the color change and by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, the product is typically precipitated by the addition of water.

-

The crude product is collected by filtration.

-

Purification is achieved by recrystallization from an appropriate solvent, such as ethanol, to yield pure 5-Methoxybenzofurazan-1-oxide.

-

Caption: Final synthesis step of 5-Methoxybenzofurazan-1-oxide.

Analytical Characterization

Table 2: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants would provide information on the substitution pattern of the benzene ring. |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the carbons of the furoxan ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-O, C=N, C-O, and aromatic C-H bonds. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (166.13 g/mol ) would be expected, along with characteristic fragmentation patterns. |

Chemical Reactivity and Tautomerism

Benzofuroxans are known for their interesting chemical reactivity, which is largely influenced by the electronic nature of the heterocyclic ring.

-

Nucleophilic Aromatic Substitution: The benzofuroxan ring is electron-deficient, making the benzene ring susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.

-

Diels-Alder Reactions: Nitro-activated benzofuroxans can participate in Diels-Alder reactions, where the carbocyclic ring can act as a dienophile or a diene.

-

Ring-Heterocycle Tautomerism: Benzofuroxans can exist in equilibrium between the N-1-oxide and N-3-oxide tautomeric forms through the intermediacy of an o-dinitrosobenzene derivative. This dynamic equilibrium can influence their reactivity and spectroscopic properties.

Caption: Tautomeric equilibrium in 5-Methoxybenzofurazan-1-oxide.

Biological Activity and Potential Applications

While specific biological studies on 5-Methoxybenzofurazan-1-oxide are limited in the public domain, the broader class of benzofuroxans has garnered significant attention for a range of biological activities.

Nitric Oxide (NO) Donating Properties

A key mechanism underlying the biological effects of many benzofuroxans is their ability to act as nitric oxide (NO) donors.[4] NO is a critical signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The release of NO from benzofuroxans is often dependent on the presence of thiols, such as glutathione, which are abundant in biological systems.

Potential Therapeutic Applications

The ability of benzofuroxans to release NO has led to their investigation for several therapeutic applications:

-

Anticancer Activity: The release of NO in the tumor microenvironment can have cytotoxic effects on cancer cells. Several benzofuroxan derivatives have demonstrated significant in vitro and in vivo antitumor activity.

-

Antimicrobial and Antiparasitic Activity: NO is a component of the innate immune response against pathogens. Benzofuroxans have been explored as potential agents against bacteria, fungi, and parasites.

-

Vasodilatory Effects: As NO donors, benzofuroxans can induce vasodilation and have been investigated for their potential in cardiovascular applications.

Caption: Potential biological activities stemming from NO release.

Safety and Handling

5-Methoxybenzofurazan-1-oxide is classified as a warning-level hazard. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 3: GHS Hazard Information [1]

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Measures: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-Methoxybenzofurazan-1-oxide is a member of the biologically active benzofuroxan class of compounds. Its synthesis from readily available starting materials makes it an accessible target for further investigation. Based on the known properties of related compounds, it is likely to exhibit interesting chemical reactivity and possess biological activities, potentially as a nitric oxide donor. However, a comprehensive understanding of its specific properties and potential applications requires further dedicated research, including detailed spectroscopic characterization and biological evaluation. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 13C ; DEPT135 ; HSQC) and HRMS spectra. (URL not available)

-

Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofura. Semantic Scholar. (URL: [Link])

-

In vitro Study of Furazano[3,4-b]quinoxaline 1-Oxides as Potential ΝΟ Releasing Agents. ResearchGate. (URL: [Link])

-

Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors. PubMed. (URL: [Link])

- Basic 1H- and 13C-NMR Spectroscopy. (URL not available)

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0309458) - NP-MRD. (URL: [Link])

-

5-Methoxybenzofurazan | C7H6N2O2 | CID 138228. PubChem. (URL: [Link])

-

Chemical Properties of Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1). Cheméo. (URL: [Link])

-

Nitric Oxide Release Part I. Macromolecular Scaffolds. PMC. (URL: [Link])

-

Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters. (URL: [Link])

-

Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC. (URL: [Link])

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies. PubMed. (URL: [Link])

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Nitric-oxide releasing molecules: a new class of drugs with several major indications. PubMed. (URL: [Link])

- N-oxidation of Pyridine Derivatives - Supporting Inform

- Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9, - Walsh Medical Media. (URL: https://walshmedicalmedia.com/open-access/synthesis-spectral-characterization-and-biological-studies-of-24methoxynaphthalen1yl14methoxyphenyl1hphenanthro9-10dimidazole.pdf)

-

Characteristics and Antitumor Activity of Doxorubicin-Loaded Multifunctional Iron Oxide Nanoparticles in MEC1 and RM1 Cell Lines. PMC. (URL: [Link])

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. ResearchGate. (URL: [Link])

-

Cytotoxicity and Antitumor Action of Lignans and Neolignans. ResearchGate. (URL: [Link])

-

Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. ResearchGate. (URL: [Link])

-

5-Iodobenzofurazan 1-oxide: polymorphs, pseudosymmetry and disorder. ResearchGate. (URL: [Link]))

Sources

Physical and chemical properties of 5-Methoxybenzofurazan-1-oxide

An In-Depth Technical Guide to 5-Methoxybenzofurazan-1-oxide

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 5-Methoxybenzofurazan-1-oxide (also known as 5-Methoxybenzofuroxan). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, spectroscopic signature, chemical reactivity, and synthesis. Furthermore, it explores its significant role as a nitric oxide (NO) donor and its broader applications in medicinal chemistry, grounded in authoritative scientific literature.

Introduction: The Benzofuroxan Scaffold in Medicinal Chemistry

The benzofuroxan (benzo[c][1][2][3]oxadiazole 1-oxide) scaffold is a privileged heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[4] These compounds are recognized for a broad spectrum of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[4][5] A key feature contributing to their pharmacological profile is the ability of many benzofuroxan derivatives to act as nitric oxide (NO) donors, a critical signaling molecule in various physiological and pathological processes.[5]

5-Methoxybenzofurazan-1-oxide (CAS No. 7791-49-3) is a notable member of this class.[6] Its structure features a fused furoxan and benzene ring, with a methoxy substituent at the 5-position. This electron-donating group significantly influences the electronic properties and reactivity of the heterocyclic system, making it a valuable subject of study and a versatile precursor for the synthesis of novel therapeutic agents.[1] This guide aims to consolidate the current technical knowledge on this compound, providing a foundational resource for its application in research and development.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical research. The physical and spectroscopic properties of 5-Methoxybenzofurazan-1-oxide are summarized below.

Physical Properties

The fundamental physical and chemical identifiers for 5-Methoxybenzofurazan-1-oxide are presented in Table 1. The compound is a yellow crystalline solid under standard conditions.[6]

Table 1: Physical and Chemical Properties of 5-Methoxybenzofurazan-1-oxide

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-2,1,3-benzoxadiazole 1-oxide | - |

| Synonyms | 5-Methoxybenzofuroxan | [6] |

| CAS Number | 7791-49-3 | [6] |

| Molecular Formula | C₇H₆N₂O₃ | [6] |

| Molecular Weight | 166.13 g/mol | - |

| Appearance | Yellow Crystalline Solid | [6] |

| Enthalpy of Sublimation (ΔHsub) | 96.0 ± 1.6 kJ/mol | [7][8] |

Spectroscopic Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H and ¹³C NMR spectra of benzofuroxan derivatives can be complex due to the potential for N-1-oxide/N-3-oxide tautomerism, which can lead to broadened peaks at room temperature as the molecule interconverts between two non-symmetric forms.[5] For 5-Methoxybenzofurazan-1-oxide, one would expect distinct signals for the three aromatic protons, with coupling patterns dictated by their positions, and a characteristic singlet for the methoxy group protons around 3.8-4.0 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the heterocyclic system, and strong N-O stretching bands, which are indicative of the N-oxide functionality.

-

Mass Spectrometry (MS) : Mass spectrometry is a definitive tool for determining the molecular weight of a compound. For 5-Methoxybenzofurazan-1-oxide, the molecular ion peak (M+) would be observed at m/z 166.13. Fragmentation patterns would likely involve the loss of NO, O, and the methoxy group. GC-MS analysis has identified the compound in extracts of Trichilia gilgiana.[9][10]

Chemical Reactivity and Mechanism of Action

The chemical behavior of 5-Methoxybenzofurazan-1-oxide is governed by the unique electronic nature of the benzofuroxan ring system.

Electrophilicity and Nucleophilic Reactions

The benzofuroxan ring possesses a significant electron-attracting character, rendering the benzene portion of the molecule highly electrophilic.[4] This makes it susceptible to nucleophilic aromatic substitution reactions, providing a pathway for the synthesis of diverse derivatives. However, the presence of the electron-donating methoxy group at the 5-position modulates this reactivity. In electron-rich benzofuroxans, the chemical reactivity can be transferred from the carbocyclic ring to the furoxan ring itself.[1] This makes the furoxan ring a target for nucleophilic attack, which is a key step in its mechanism as a nitric oxide donor.

Nitric Oxide (NO) Release

A primary driver of the pharmacological interest in benzofuroxans is their ability to release nitric oxide. The release mechanism is typically thiol-dependent, involving reaction with endogenous thiols like glutathione (GSH).[11][12] The process is initiated by the nucleophilic attack of a thiol on the furoxan ring, leading to ring-opening and subsequent fragmentation that liberates NO.[3][11]

The decomposition of furoxan-aspirin hybrids to generate biologically active NO is catalyzed by endogenous agents, suggesting a potential for intracellular delivery.[12] This targeted release is a highly desirable attribute in drug design, as it can localize the therapeutic effect and minimize systemic side effects.

Caption: Thiol-mediated activation and NO release pathway.

Synthesis Protocol

5-Methoxybenzofurazan-1-oxide is typically synthesized via the thermal cyclization of an ortho-azidonitrobenzene precursor. The following protocol outlines a representative procedure based on established methodologies for analogous compounds.

Experimental Protocol: Synthesis from 2-azido-4-methoxy-1-nitrobenzene

This two-step process involves the nitration of a commercially available aniline, followed by diazotization and azide substitution, and finally, thermal cyclization.

Step 1: Synthesis of 2-azido-4-methoxy-1-nitrobenzene (Precursor)

-

Nitration: Carefully add 4-methoxy-2-nitroaniline to concentrated sulfuric acid at 0°C. Add potassium nitrate portion-wise while maintaining the low temperature. The reaction is stirred until TLC analysis indicates complete consumption of the starting material. This step introduces a second nitro group, which is later reduced and converted to the azide.

-

Diazotization & Azidation: The resulting dinitro compound is reduced selectively to form 4-methoxy-1,2-diaminobenzene. This intermediate is then dissolved in an acidic aqueous solution and cooled to 0°C. A solution of sodium nitrite is added dropwise to form the diazonium salt. Subsequently, a solution of sodium azide is added slowly. The azide group displaces the diazonium group, yielding the 2-azido-4-methoxy-1-nitrobenzene precursor.

-

Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography.

Step 2: Thermal Cyclization to 5-Methoxybenzofurazan-1-oxide

-

Reaction Setup: Dissolve the purified 2-azido-4-methoxy-1-nitrobenzene in a high-boiling, inert solvent such as xylenes or diphenyl ether.

-

Rationale: A high-boiling solvent is required to provide the thermal energy necessary to induce cyclization and extrusion of dinitrogen gas (N₂).

-

-

Heating: Heat the solution to reflux (typically 140-160°C) under a nitrogen atmosphere. The reaction progress can be monitored by observing the cessation of N₂ gas evolution and confirmed by TLC.

-

Causality: The heat provides the activation energy for the azide to cyclize onto the ortho-nitro group, eliminating a stable N₂ molecule in an irreversible step that drives the reaction to completion.

-

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5-Methoxybenzofurazan-1-oxide.

-

Validation: The identity and purity of the final product must be confirmed by melting point analysis and spectroscopic methods (NMR, IR, MS) as described in Section 2.2.

-

Caption: General workflow for the synthesis of 5-Methoxybenzofurazan-1-oxide.

Applications and Future Directions

The unique chemical properties of 5-Methoxybenzofurazan-1-oxide make it a valuable molecule for drug discovery and chemical biology.

-

Cardiovascular Research: As a potential NO donor, it serves as a lead compound for developing novel vasodilators and anti-platelet agents. The methoxy group allows for fine-tuning of lipophilicity and metabolic stability.

-

Anticancer Drug Development: The release of NO within the tumor microenvironment can have cytotoxic effects and can sensitize cancer cells to other therapies. Hybrid molecules incorporating the 5-methoxybenzofuroxan moiety with known cytotoxic agents are an active area of research.[5]

-

Antimicrobial Agents: Benzofuroxans have shown promise as antibacterial and antifungal agents.[4][5] The 5-methoxy derivative can be used as a scaffold to develop new compounds with improved potency and selectivity.

-

Chemical Probes: Its reactivity with thiols allows for its potential use as a probe for detecting and quantifying biologically relevant thiols in complex systems.

Safety and Handling

As with all laboratory chemicals, 5-Methoxybenzofurazan-1-oxide should be handled with appropriate care. A Safety Data Sheet (SDS) should be consulted before use.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. The synthesis involves energetic materials (azides) and should only be performed by trained personnel with appropriate safety precautions in place.

Conclusion

5-Methoxybenzofurazan-1-oxide is a heterocyclic compound with a rich chemical profile and significant potential in medicinal chemistry. Its role as an electron-rich scaffold and a nitric oxide donor provides a robust platform for the design of novel therapeutic agents. Understanding its fundamental physical and chemical properties, as detailed in this guide, is the first step toward unlocking its full potential in addressing a range of diseases, from cardiovascular disorders to cancer.

References

-

Quantum Chemical Studies on the Reactivity of Electron-Rich Heterocycles: Benzofuroxans. (n.d.). PMC. Retrieved from [Link]

-

NO Donor and Biological Properties of Different Benzofuroxans. (n.d.). PubMed. Retrieved from [Link]

-

Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. ResearchGate. Retrieved from [Link]

-

Chiacchio, U., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. MDPI. Retrieved from [Link]

-

Mechanism of NO release from furoxans. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactivity of Benzofuran Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. (n.d.). British Journal of Pharmacology. Retrieved from [Link]

-

Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023). PMC. Retrieved from [Link]

-

Enthalpies of Sublimation of Organic and Organometallic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Amide N-oxides: An ab initio molecular orbital study. (n.d.). ResearchGate. Retrieved from [Link]

-

The Effective Insecticidal Activity of the two Extracts Ethyl Acetate and Hexan of Trichilia gilgiana against Sitophilus zeamaï. (2016). International Journal of Biology. Retrieved from [Link]

-

Editorial Board. (n.d.). bac-lac.gc.ca. Retrieved from [Link]

-

The Effective Insecticidal Activity of the two Extracts Ethyl Acetate and Hexan of Trichilia gilgiana against Sitophilus zeamaïs. (2016). ResearchGate. Retrieved from [Link]

Sources

- 1. Quantum Chemical Studies on the Reactivity of Electron-Rich Heterocycles: Benzofuroxans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NO donor and biological properties of different benzofuroxans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. ccsenet.org [ccsenet.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. research.ed.ac.uk [research.ed.ac.uk]

An In-Depth Technical Guide to the Mechanism of Action of 5-Methoxybenzofurazan-1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxybenzofurazan-1-oxide, a member of the benzofuroxan class of heterocyclic compounds, is a noteworthy nitric oxide (NO) donor. Its mechanism of action is centered on the bioreductive release of nitric oxide, a pivotal signaling molecule in numerous physiological and pathophysiological processes. This guide delineates the chemical properties, metabolic activation, and downstream signaling pathways of 5-Methoxybenzofurazan-1-oxide, providing a comprehensive resource for researchers in pharmacology and drug development. The primary mechanism involves a thiol-dependent cleavage of the furoxan ring, a reaction that can be facilitated by endogenous thiols such as glutathione and potentially catalyzed by enzymes like glutathione S-transferases. The liberated nitric oxide subsequently activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) levels and culminating in a cascade of downstream effects, most prominently vasodilation. This document provides a detailed exploration of these processes, supported by experimental evidence and methodologies.

Introduction: The Significance of Benzofuroxans as Nitric Oxide Donors

Benzofuroxans, also known as benzofurazan-N-oxides, are a class of compounds recognized for their capacity to release nitric oxide under physiological conditions.[1] This property positions them as valuable tools in experimental pharmacology and as potential therapeutic agents for conditions where NO signaling is dysregulated. Nitric oxide is a transient, gaseous signaling molecule with a myriad of biological functions, including regulation of vascular tone, neurotransmission, and immune responses.[1] The therapeutic utility of NO is limited by its short half-life and logistical challenges in its direct administration. Consequently, NO donor compounds, such as 5-Methoxybenzofurazan-1-oxide, which can release NO in a controlled manner, are of significant interest. The diverse biological activities of benzofuroxan derivatives, including anticancer and antimicrobial effects, are largely attributed to their NO-releasing capabilities.[1][2]

Physicochemical Properties of 5-Methoxybenzofurazan-1-oxide

A thorough understanding of the physicochemical properties of 5-Methoxybenzofurazan-1-oxide is fundamental to appreciating its biological activity and for its application in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₇H₆N₂O₂ | [3] |

| Molecular Weight | 150.13 g/mol | [3] |

| Appearance | Solid | |

| IUPAC Name | 5-methoxy-2,1,3-benzoxadiazole 1-oxide | |

| Synonyms | 5-Methoxybenzofuroxan |

This table summarizes key physicochemical properties of 5-Methoxybenzofurazan-1-oxide.

The Core Mechanism: Thiol-Dependent Nitric Oxide Release

The central mechanism of action of 5-Methoxybenzofurazan-1-oxide is the reductive opening of its furoxan ring, leading to the liberation of nitric oxide. This process is critically dependent on the presence of endogenous thiols.

The Role of Endogenous Thiols

Low molecular weight thiols, such as L-cysteine and glutathione (GSH), are essential for the bioactivation of furoxans.[4] The sulfhydryl group (-SH) of these molecules acts as a nucleophile, attacking the furoxan ring and initiating a series of reactions that culminate in ring cleavage and NO release.[4] In the absence of a thiol cofactor, the release of NO from furoxans is negligible.[5]

Proposed Chemical Reaction Pathway

The reaction between a thiol and the benzofuroxan ring is a complex process. A putative mechanism involves the nucleophilic attack of the thiolate anion on the furoxan ring. This leads to the formation of an unstable intermediate that subsequently decomposes to release nitric oxide and generate other products, including the corresponding dioxime and a disulfide.[6]

Figure 1: A simplified workflow of the thiol-mediated release of nitric oxide from 5-Methoxybenzofurazan-1-oxide.

Enzymatic Contribution: The Role of Glutathione S-Transferases

While the reaction with thiols can occur non-enzymatically, there is growing evidence that enzymes such as glutathione S-transferases (GSTs) can catalyze the bioactivation of NO donors.[7] GSTs are a family of enzymes that play a crucial role in detoxification by conjugating glutathione to a wide range of substrates.[8] Certain GST isoforms, particularly GSTP1-1, have been implicated in the metabolism of organic nitrates to release NO.[9] It is plausible that GSTs facilitate the reaction between glutathione and 5-Methoxybenzofurazan-1-oxide, thereby enhancing the rate of NO production in a cellular context.[7][10] This enzymatic catalysis would provide a degree of tissue and cell-type specificity to the action of the compound, as GST expression levels vary between different tissues.

Downstream Signaling Cascade: The NO/cGMP Pathway

Once released, nitric oxide initiates a well-characterized signaling cascade that mediates its diverse physiological effects.

Activation of Soluble Guanylate Cyclase (sGC)

The primary molecular target of NO is soluble guanylate cyclase (sGC), a heterodimeric enzyme.[11] The binding of NO to the heme moiety of sGC induces a conformational change that activates the enzyme's catalytic activity.

cGMP Synthesis and Effector Activation

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11] The resulting increase in intracellular cGMP concentration leads to the activation of downstream effector molecules, most notably cGMP-dependent protein kinase (PKG).

Physiological Response: Vasodilation

In vascular smooth muscle cells, the activation of PKG by cGMP triggers a series of events that lead to vasodilation. These include:

-

Inhibition of calcium influx: PKG can phosphorylate and inhibit L-type calcium channels, reducing the influx of extracellular calcium.

-

Activation of potassium channels: PKG can activate potassium channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels.[10]

-

Decreased sensitivity of the contractile machinery to calcium: PKG can phosphorylate components of the contractile apparatus, reducing its sensitivity to calcium.

The net effect of these actions is a decrease in intracellular calcium concentration and relaxation of the smooth muscle, resulting in vasodilation.

Figure 2: The canonical nitric oxide/cGMP signaling pathway leading to vasodilation.

Broader Biological Activities and Potential NO-Independent Mechanisms

While vasodilation is the most prominent effect, the release of NO from benzofuroxans mediates a range of other biological activities, including anti-platelet, anti-proliferative, and anti-microbial effects.[2] These are generally attributed to the diverse roles of NO in cellular signaling.

Interestingly, some studies suggest that benzofuroxans may also exert biological effects through NO-independent mechanisms. For instance, some benzofuran derivatives, a related class of compounds, have been shown to induce apoptosis in cancer cells through mechanisms that may not solely rely on nitric oxide. The potential for 5-Methoxybenzofurazan-1-oxide to interact with other cellular targets or for its metabolites to have biological activity warrants further investigation to fully elucidate its pharmacological profile.

Experimental Protocols for Studying the Mechanism of Action

Validating the mechanism of action of 5-Methoxybenzofurazan-1-oxide requires robust experimental methodologies.

Quantification of Nitric Oxide Release: The Griess Assay

The Griess assay is a widely used colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).

Protocol:

-

Sample Preparation: Prepare a solution of 5-Methoxybenzofurazan-1-oxide in a suitable buffer. To initiate NO release, add a thiol-containing compound (e.g., L-cysteine or glutathione).

-

Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Part A is sulfanilamide in an acidic solution, and Part B is N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) in water.

-

Reaction: Mix the sample containing nitrite with the Griess reagent. The sulfanilamide converts nitrite into a diazonium salt.

-

Color Development: The diazonium salt then couples with NEDD to form a colored azo compound.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at approximately 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Figure 3: A schematic representation of the experimental workflow for the Griess assay.

Assessment of Vasodilation: In Vitro Wire Myography

Wire myography is a standard technique to assess the vasoactive properties of compounds on isolated blood vessels.

Protocol:

-

Vessel Preparation: Isolate small arteries (e.g., mesenteric or coronary arteries) from a suitable animal model. Mount segments of the artery on a wire myograph in a temperature-controlled organ bath containing physiological salt solution.

-

Pre-constriction: Induce a stable contraction in the arterial segments using a vasoconstrictor agent (e.g., phenylephrine or U46619).[5]

-

Compound Administration: Add increasing concentrations of 5-Methoxybenzofurazan-1-oxide to the organ bath in a cumulative manner.

-

Tension Measurement: Continuously record the isometric tension of the arterial segments. A decrease in tension indicates vasodilation.

-

Data Analysis: Plot the relaxation response as a percentage of the pre-constriction and determine the potency (e.g., EC₅₀) of the compound.[5]

Conclusion and Future Directions

5-Methoxybenzofurazan-1-oxide serves as a prototypical example of a benzofuroxan-based nitric oxide donor. Its mechanism of action is primarily driven by a thiol-dependent release of NO, which in turn activates the canonical sGC-cGMP signaling pathway to elicit vasodilation and other physiological responses. The potential for enzymatic catalysis by GSTs adds a layer of complexity and potential for tissue-specific activity.

Future research should focus on several key areas to further enhance our understanding and potential therapeutic application of this and related compounds:

-

Elucidation of specific enzymatic pathways: Identifying the specific GST isoforms and other enzymes involved in the bioactivation of 5-Methoxybenzofurazan-1-oxide will be crucial for predicting its metabolic fate and tissue-specific effects.

-

Investigation of NO-independent mechanisms: A deeper exploration of potential off-target effects or biological activities of the parent compound and its metabolites will provide a more complete safety and efficacy profile.

-

Quantitative structure-activity relationship (QSAR) studies: Systematically modifying the structure of the benzofuroxan core and its substituents can lead to the development of novel NO donors with tailored release kinetics and target specificity.

By continuing to unravel the intricate details of its mechanism of action, 5-Methoxybenzofurazan-1-oxide and the broader class of benzofuroxans hold significant promise for the development of novel therapeutic strategies for a range of diseases.

References

-

Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation. (n.d.). MDPI. Retrieved from [Link]

-

Shulha, Y. V., Kobzar, O. L., Pilyo, S. G., & Vovk, A. I. (2024). Inhibition of glutathione S-transferases A1-1 and P1-1 by pyrazolone-containing 4-(5-substituted furan-2-yl)benzoic acids. ResearchGate. Retrieved from [Link]

-

Biotransformation of organic nitrates by glutathione S-transferases and other enzymes: An appraisal of the pioneering work by William B. Jakoby. (2020). PubMed. Retrieved from [Link]

-

NO Donor and Biological Properties of Different Benzofuroxans. (n.d.). PubMed. Retrieved from [Link]

-

Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Endothelium-Dependent NO-Mediated Vasodilation in Humans is Attenuated by Peripheral α1-Adrenoceptor Activation. (n.d.). PubMed Central. Retrieved from [Link]

-

Inactivation of glutathione S-transferases by nitric oxide-derived oxidants: exploring a role for tyrosine nitration. (n.d.). PubMed. Retrieved from [Link]

-

Recent progress in synthesis and application of furoxan. (2023). Kobe University. Retrieved from [Link]

-

Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. (2023). MDPI. Retrieved from [Link]

-

Role of glutathione S-transferase P1-1 in the cellular detoxification of cisplatin. (n.d.). PubMed. Retrieved from [Link]

-

Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). (n.d.). REPROCELL. Retrieved from [Link]

-

Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. (n.d.). MDPI. Retrieved from [Link]

-

Serkov, I. V., Chugunova, E. A., Burilov, A. R., Voloshina, A. D., Kulik, N. V., Zobov, V. V., & Proshin, A. N. (2013). Benzofuroxans Containing NO-Generating Fragment. ResearchGate. Retrieved from [Link]

-

The good Samaritan glutathione-S-transferase P1: An evolving relationship in nitric oxide metabolism mediated by the direct interactions between multiple effector molecules. (n.d.). PubMed Central. Retrieved from [Link]

-

Biotransformation of organic nitrates by glutathione S-transferases and other enzymes: An appraisal of the pioneering work by William B. Jakoby. (2020). ResearchGate. Retrieved from [Link]

-

Pharmacological properties of furoxans and benzofuroxans: recent developments. (n.d.). PubMed. Retrieved from [Link]

-

Tracking endothelium-dependent NO release in pressurized arteries. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent progress in synthesis and application of furoxan. (2023). ResearchGate. Retrieved from [Link]

-

Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Retrieved from [Link]

-

Endothelium-independent vascular relaxation mediated by NO· donor... (n.d.). ResearchGate. Retrieved from [Link]

-

Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. (n.d.). PubMed. Retrieved from [Link]

-

Nitric Oxide Is Responsible for Flow-Dependent Dilatation of Human Peripheral Conduit Arteries In Vivo. (n.d.). Circulation. Retrieved from [Link]

-

Synthesis, Nitric Oxide Release, and Anti-Leukemic Activity of Glutathione-Activated Nitric Oxide Prodrugs: Structural Analogues of PABA/NO, an Anti-Cancer Lead Compound. (n.d.). PubMed Central. Retrieved from [Link]

-

5-Methoxybenzofurazan. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological properties of furoxans and benzofuroxans: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelium-Dependent NO-Mediated Vasodilation in Humans is Attenuated by Peripheral α1-Adrenoceptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Biotransformation of organic nitrates by glutathione S-transferases and other enzymes: An appraisal of the pioneering work by William B. Jakoby - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The good Samaritan glutathione-S-transferase P1: An evolving relationship in nitric oxide metabolism mediated by the direct interactions between multiple effector molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NO donor and biological properties of different benzofuroxans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Relevance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound forged from the fusion of a benzene and a furan ring, represents a cornerstone scaffold in the realm of medicinal chemistry.[1] This bicyclic system is not merely an academic curiosity; it is a recurring structural motif in a plethora of natural products and synthetically derived molecules that exhibit a remarkable breadth of biological activities.[2][3] From potent anticancer and antimicrobial agents to drugs targeting neurodegenerative diseases, the benzofuran core has consistently proven its merit as a "privileged structure."[4] Its unique electronic and steric properties allow it to interact with a wide range of biological targets, making it an invaluable starting point for the design of novel therapeutics.

This technical guide provides a comprehensive overview of benzofuran derivatives for professionals in drug discovery and development. It delves into the key physicochemical properties that govern their behavior, explores the diverse synthetic strategies for their creation, elucidates their multifaceted medicinal applications with a focus on mechanistic insights and structure-activity relationships (SAR), and addresses the critical aspects of their metabolic fate and toxicological profiles. The aim is to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the therapeutic potential of this versatile scaffold.

I. Physicochemical Properties: The Foundation of Druglikeness

The journey of a drug molecule from administration to its site of action is dictated by its physicochemical properties. For benzofuran derivatives, these properties are tunable through substitution on both the benzene and furan rings. Understanding these characteristics is paramount for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

While a comprehensive experimental database for all benzofuran derivatives is not feasible, the following table presents a summary of calculated and experimental values for representative compounds, highlighting the impact of substitution on key druglike properties. For instance, the introduction of polar groups can enhance aqueous solubility, a desirable trait for oral bioavailability, while lipophilicity, often expressed as logP, influences membrane permeability.[5]

| Property | Benzofuran (Parent) | 5-Bromo-3-methyl-1-benzofuran | Representative Hydroxylated Derivative (Predicted) | Representative Carboxylic Acid Derivative (Predicted) |

| Molecular Formula | C₈H₆O | C₉H₇BrO | C₉H₈O₂ | C₉H₆O₃ |

| Molecular Weight | 118.13 g/mol | 211.06 g/mol | 148.16 g/mol | 162.14 g/mol |

| Calculated logP | 2.7 | 3.5 | 2.1 | 1.8 |

| Aqueous Solubility | Insoluble | Low | Moderate | Higher |

| Hydrogen Bond Donors | 0 | 0 | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 | 2 | 3 |

Data compiled from various sources, including calculated values and experimental data for specific derivatives where available.[5][6]

II. The Synthetic Arsenal: Constructing the Benzofuran Core

The versatility of the benzofuran scaffold is matched by the diversity of synthetic routes developed for its construction. These methods range from classical named reactions to modern transition-metal-catalyzed transformations, offering chemists a broad toolkit to access a wide array of substituted derivatives.

Key Synthetic Strategies: A Conceptual Overview

The choice of synthetic strategy is often dictated by the desired substitution pattern on the benzofuran core. The following diagram illustrates the conceptual relationships between common starting materials and the resulting benzofuran products via several key synthetic pathways.

Caption: Key synthetic pathways to benzofuran derivatives.

Experimental Protocols: From Theory to Practice

A deep understanding of synthetic methodology requires not only theoretical knowledge but also practical, step-by-step guidance. The following protocols provide detailed procedures for several key transformations, offering a starting point for laboratory synthesis.

Protocol 1: Palladium-Catalyzed Oxidative Annulation for 2,3-Disubstituted Benzofurans

This protocol describes the synthesis of 2,3-disubstituted benzofurans from phenols and α,β-unsaturated carboxylic acids, a method that allows for the construction of a diverse library of compounds.[5]

-

Step 1: Reagent Preparation: In an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), 1,10-phenanthroline monohydrate (20 mol%), and Cu(OAc)₂·H₂O (1 equivalent).

-

Step 2: Addition of Substrates: To the reaction tube, add the phenol (3 equivalents) and the α,β-unsaturated carboxylic acid (1 equivalent).

-

Step 3: Reaction Execution: The reaction is carried out under an air atmosphere. The tube is sealed and the mixture is stirred at the desired temperature (typically 80-120 °C) for the specified time (typically 12-24 hours).

-

Step 4: Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Gold-Catalyzed Intramolecular Cyclization of o-Alkynylphenols

This method provides an efficient route to benzofurans through the cyclization of readily accessible o-alkynylphenols, often proceeding under mild conditions with low catalyst loadings.[7][8][9][10]

-

Step 1: Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the gold(I) catalyst (e.g., Ph₃PAuCl, 5 mol%) and a co-catalyst if required (e.g., AgOTf, 5 mol%) in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Step 2: Substrate Addition: Add the o-alkynylphenol (1 equivalent) to the catalyst solution.

-

Step 3: Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Step 4: Product Isolation: Upon completion, concentrate the reaction mixture in vacuo. The residue is then purified by flash column chromatography on silica gel to afford the desired benzofuran derivative.

III. Medicinal Applications: A Scaffold of Diverse Therapeutic Potential

The benzofuran nucleus is a prolific pharmacophore, with its derivatives demonstrating a wide array of pharmacological activities. This section will explore some of the most significant therapeutic areas where benzofurans have made an impact, with a focus on their mechanisms of action and structure-activity relationships.

A. Anticancer Activity

Benzofuran derivatives have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[4]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of benzofuran-based compounds exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Mechanism of tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) for Anticancer Benzofurans

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of benzofuran derivatives against various cancer cell lines, illustrating key SAR trends.

| Compound ID | R¹ Substituent (at C2) | R² Substituent (on Benzene Ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | Phenyl | H | MCF-7 (Breast) | 8.5 | [11][12] |

| 1b | 4-Methoxyphenyl | H | MCF-7 (Breast) | 3.2 | [11][12] |

| 1c | 3,4,5-Trimethoxyphenyl | H | MCF-7 (Breast) | 1.1 | [11][12] |

| 2a | Phenyl | 5-Nitro | MCF-7 (Breast) | 5.8 | [11][12] |

| 2b | Phenyl | 6-Methoxy | MCF-7 (Breast) | 6.3 | [11][12] |

This is a representative table compiled from multiple sources. The specific compound IDs are for illustrative purposes.

From this data, it is evident that substitution at the 2-position of the benzofuran ring with a trimethoxyphenyl group (as seen in Combretastatin analogues) significantly enhances anticancer activity.[13] Electron-donating groups on the 2-aryl substituent generally lead to increased potency.

B. Anti-Inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Benzofuran derivatives have been shown to possess potent anti-inflammatory properties.[13]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Several benzofuran hybrids have been demonstrated to exert their anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][14] These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines. By inhibiting the phosphorylation of key proteins in these cascades, benzofuran derivatives can effectively suppress the inflammatory response.[7][14]

C. Anti-Alzheimer's Disease Activity

The complex pathology of Alzheimer's disease has spurred the search for multi-target-directed ligands. Benzofuran derivatives have emerged as a promising scaffold in this area.[15]

Mechanism of Action: Dual Inhibition of Cholinesterases and BACE1

The benzofuran skeleton is considered a bioisostere of the indanone moiety present in the established anti-Alzheimer's drug donepezil.[2] This has led to the development of benzofuran derivatives that can dually inhibit acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, and β-secretase (BACE1), an enzyme involved in the production of amyloid-β plaques.[2][8] This dual-action mechanism addresses two key pathological features of Alzheimer's disease.

IV. ADMET and Toxicological Profile: Navigating the Path to the Clinic

A promising biological activity profile is only one aspect of a successful drug candidate. A thorough understanding of the ADMET properties and potential toxicities of benzofuran derivatives is crucial for their translation into clinical use.

Metabolism: The benzofuran ring system is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[16] The furan ring can undergo epoxidation, which can sometimes lead to the formation of reactive metabolites. Hydroxylation of the benzene ring and attached alkyl groups are also common metabolic pathways.[6] Strategies to mitigate metabolic liabilities include the introduction of blocking groups (e.g., fluorine) at metabolically susceptible positions.[6]

Toxicity: The toxicological profile of benzofuran derivatives can vary significantly depending on their substitution pattern. The parent compound, 2,3-benzofuran, has been shown to cause liver and kidney damage in animal studies at high doses.[16] The well-known antiarrhythmic drug amiodarone, a complex benzofuran derivative, has a well-documented side-effect profile, including pulmonary and thyroid toxicity.[14] However, many other benzofuran derivatives have demonstrated favorable safety profiles in preclinical studies.[14][17] Careful toxicological evaluation, including in vitro cytotoxicity assays and in vivo studies, is essential for any new benzofuran-based drug candidate.[14][18]

V. Conclusion and Future Perspectives